4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile
Description
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is a bicyclic heterocyclic compound featuring a fused furopyridine core with a ketone group at the 4-position and a nitrile substituent at the 2-position. Notably, its synthesis and applications are less documented compared to sulfur-containing analogs like thienopyridines (e.g., clopidogrel and ticlopidine). Current data suggest it is primarily utilized as a synthetic intermediate or building block in medicinal chemistry .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-oxo-6,7-dihydro-5H-furo[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-3-6-7(12-5)1-2-10-8(6)11/h3H,1-2H2,(H,10,11) |
InChI Key |
SUTKUFBYYNHNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1OC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a domino strategy can be employed to synthesize 3-substituted derivatives of this compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
Core Structural Differences
| Compound | Core Structure | Heteroatom | Key Functional Groups |
|---|---|---|---|
| 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile | Furo[3,2-c]pyridine | Oxygen | 4-Oxo, 2-CN |
| Clopidogrel (Thieno[3,2-c]pyridine) | Thieno[3,2-c]pyridine | Sulfur | 2-Chlorophenyl, methyl carboxylate |
| Ticlopidine (Thieno[4,3-c]pyridine) | Thieno[4,3-c]pyridine | Sulfur | 2-Chlorobenzyl, methyl group |
Key Observations :
- The 4-oxo group may influence hydrogen-bonding interactions with biological targets, contrasting with the unmodified thienopyridine cores in clopidogrel and ticlopidine .
Pharmacological Activity
Limited direct data exist for 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile. However, insights can be inferred from structurally related compounds:
| Compound | Bioactivity (Platelet Inhibition) | Mechanism of Action |
|---|---|---|
| Clopidogrel | IC50 ~0.1 µM (active metabolite) | Irreversible P2Y12 ADP receptor antagonist |
| Ticlopidine | IC50 ~1.2 µM | Same as clopidogrel, but slower onset |
| Compound C1 (Thieno[4,3-c]pyridine) | Superior to ticlopidine in vivo | ADP receptor antagonism |
| 4-Oxo-furopyridine analog | Not reported | Hypothesized to target ADP receptors |
Hypotheses :
Physicochemical Properties
| Property | 4-Oxo-furopyridine-2-carbonitrile | Clopidogrel | Ticlopidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~178.16* | 321.82 | 263.79 |
| LogP (Predicted) | ~0.5 | 2.9 | 3.1 |
| Aqueous Solubility (mg/mL) | Moderate (est.) | 0.05 | 0.07 |
*Estimated based on molecular formula (C8H6N2O2).
Implications :
Biological Activity
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fused furan and pyridine ring system, which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 165.15 g/mol. The presence of the carbonitrile group enhances its reactivity and interaction with biological systems.
Biological Activity
Research indicates that 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile exhibits various biological activities:
- Enzyme Modulation : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could have implications for drug development.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against specific bacterial strains, although further research is necessary to clarify these findings.
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown promising results against certain cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.
Synthesis Methods
The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile typically involves cyclization reactions using appropriate precursors. A common synthetic route includes:
- Starting Materials : Identify suitable precursors such as furan derivatives and pyridine derivatives.
- Cyclization Reaction : Use reagents like potassium permanganate for oxidation and sodium borohydride for reduction under controlled conditions (temperature and solvent).
- Purification : Isolate the product through recrystallization or chromatography.
Research Findings
Several studies have explored the biological activity of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile:
- Interaction Studies : Initial findings suggest that this compound can bind to various molecular targets within cells. For instance, it may affect signaling pathways related to inflammation and cell proliferation.
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited enhanced activity against specific cancer cell lines when modified with different functional groups.
- Another investigation highlighted its potential as a lead compound in the development of new antimicrobial agents.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile | Fused furan-pyridine system | Enzyme modulation; antimicrobial |
| 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid | Similar fused ring; carboxylic acid group | Anti-inflammatory properties |
| 4-Methylumbelliferone | Hydroxycoumarin structure | Inhibition of hyaluronan synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
